molecular formula C4H9O5P B1587628 2-Phosphonobutyric acid CAS No. 4378-40-9

2-Phosphonobutyric acid

Cat. No. B1587628
CAS RN: 4378-40-9
M. Wt: 168.08 g/mol
InChI Key: PWSXRGRLZKVHLW-UHFFFAOYSA-N
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Description

2-Phosphonobutyric acid, also known as (±)-2-Amino-4-phosphonobutyric acid or DL-AP4, is a group III nonselective metabotropic glutamate receptor (mGluR) agonist . It has a molecular weight of 183.10 .


Synthesis Analysis

The synthesis of 2-Phosphonobutyric acid involves the addition of 2-amino-4 phosphonobutyric acid, followed by a reaction with isopropylchloroformate at a pH of 10 . The pH of the solution is then adjusted to 2, and extraction is carried out .


Molecular Structure Analysis

The molecular structure of 2-Phosphonobutyric acid contains 18 bonds in total; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 1 phosphonate .


Physical And Chemical Properties Analysis

2-Phosphonobutyric acid is a solid substance with a white appearance . It has a melting point range of 123 - 127 °C .

Scientific Research Applications

Application

2-Phosphonobutyric acid is used in neurobiology research, particularly in studies related to neurotransmission .

Method of Application

In one study, a proteolipid was treated with DL-APB (a derivative of 2-Phosphonobutyric acid) for 1 hour before the addition of U-14C glutamate . Electrophysiological experiments were conducted on the extensor tibiae muscle, where junctional glutamate receptors are accessible to drugs applied iontophoretically .

Results

The study found that the distribution of the nuclear oestrogen receptor contrasts markedly with that of the cytosol receptor in the neonatal brain and is entirely consistent with the postulated roles of the oestrogen receptor and aromatisation in the androgen-induced sexual differentiation of the brain .

Inorganic Chemistry

Application

2-Phosphonobutyric acid is used in the synthesis of layered copper(II) coordination polymers .

Method of Application

Blue single crystals of Cu[µ3-O3P(CH2)2COOH]·2H2O and Cu[(RS)-µ3-O3PCH(C2H5)COOH]·3H2O were prepared in aqueous Cu2±solutions (pH = 2.5–3.5) containing 3-phosphonopropionic acid and (RS)-2-phosphonobutyric acid, respectively .

Results

The connection between the [O3P(CH2)2COOH]2–anions and the Cu2+ cations yields a polymeric structure with layers parallel to (001). The layers are linked by hydrogen bonds .

Retina Research

Application

2-Amino-4-phosphonobutyric acid, a derivative of 2-Phosphonobutyric acid, is used as a pharmacological tool for retina research .

Method of Application

In one study, intracellular electrophysiological recordings were obtained from the perfused retina-eyecup preparation of the mud-puppy (Necturus maculosus), and 2-amino-4-phosphonobutyric acid was added to the bathing medium .

Results

The addition of 2-amino-4-phosphonobutyric acid blocked all responses in the ON channel but left intact the OFF responses including OFF ganglion cell discharge . It was found that 2-amino-4-phosphonobutyric acid blocks the light response of the ON bipolar cell by mimicking the endogenous photoreceptor transmitter .

Effects on Cells in the Distal Layers of the Tiger Salamander’s Retina

Application

2-Amino-4-phosphonobutyric acid is used to study the response properties of rods, horizontal cells, and bipolar cells in the isolated, perfused retina of the tiger salamander, Ambystoma tigrinum .

Method of Application

A concentration of 100 microM of 2-amino-4-phosphonobutyric acid was found to be sufficient to elicit maximal effects .

Results

The study found that 2-amino-4-phosphonobutyric acid caused an increase in the length constant of the horizontal cell syncytium, primarily due to a 50% reduction in the coupling impedance between the cells of the syncytium . It also abolished the depolarizing light responses of the receptive field centres of on-centre bipolar cells .

Safety And Hazards

2-Phosphonobutyric acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSXRGRLZKVHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400495
Record name 2-PHOSPHONOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phosphonobutyric acid

CAS RN

4378-40-9
Record name 2-Phosphonobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phosphonobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHOSPHONOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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